(4-Fluorophenyl)(piperidin-4-yl)methanol chemical properties
(4-Fluorophenyl)(piperidin-4-yl)methanol chemical properties
An In-depth Technical Guide to (4-Fluorophenyl)(piperidin-4-yl)methanol: Properties, Synthesis, and Applications in Drug Discovery
Introduction
(4-Fluorophenyl)(piperidin-4-yl)methanol is a key heterocyclic building block in modern medicinal chemistry. Its structure, which incorporates a 4-substituted piperidine ring, a metabolically robust fluorophenyl group, and a versatile secondary alcohol, makes it an exceptionally valuable intermediate for the synthesis of complex pharmaceutical agents. The piperidine moiety is a prevalent scaffold in numerous approved drugs, prized for its ability to improve physicochemical properties such as solubility and to serve as a non-planar framework for orienting pharmacophoric groups in three-dimensional space.
The strategic placement of a fluorine atom on the phenyl ring is a common tactic in drug design to enhance metabolic stability by blocking potential sites of oxidative metabolism and to modulate electronic properties, which can improve target binding affinity. The secondary alcohol provides a reactive handle for further chemical modification, enabling its incorporation into larger molecules as a linker or a core structural element.
This technical guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and applications of (4-Fluorophenyl)(piperidin-4-yl)methanol, tailored for researchers and scientists engaged in drug discovery and development.
Physicochemical and Structural Properties
The unique combination of functional groups in (4-Fluorophenyl)(piperidin-4-yl)methanol dictates its physical and chemical behavior. The piperidine ring's basic nitrogen atom allows for salt formation, which can be exploited to improve aqueous solubility and crystallinity.
Chemical Structure
The IUPAC name for this compound is (4-Fluorophenyl)(piperidin-4-yl)methanol. Its structure is characterized by a central carbinol carbon bonded to a 4-fluorophenyl ring, a piperidin-4-yl ring, and a hydrogen atom.
Core Physicochemical Data
Quantitative data for the parent compound and closely related analogs are summarized below. Data for analogs are often used to predict the properties of the target molecule in the absence of direct experimental values.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆FNO | - |
| Molecular Weight | 209.26 g/mol | - |
| CAS Number | 36938-74-6 | - |
| Appearance | White to off-white solid (Predicted) | - |
| Melting Point | 100 - 103 °C (for N-phenyl analog) | [1] |
| Boiling Point | Undetermined | [1] |
| Topological Polar Surface Area (TPSA) | 32.3 Ų (for bis(4-fluorophenyl) analog) | [2] |
| XLogP3 | 4.0 (for bis(4-fluorophenyl) analog) | [2] |
| Solubility | Soluble in methanol, chloroform; sparingly soluble in water (Predicted) | [3] |
Spectroscopic Profile
The structural features of (4-Fluorophenyl)(piperidin-4-yl)methanol give rise to a distinct spectroscopic signature, which is critical for its identification and characterization.
| Technique | Feature | Expected Chemical Shift / Frequency |
| ¹H NMR | Aromatic protons (AA'BB' system) | δ 7.0 - 7.4 ppm |
| Carbinol proton (-CHOH) | δ 4.5 - 5.0 ppm (doublet) | |
| Piperidine N-H | δ 1.5 - 2.5 ppm (broad singlet) | |
| Piperidine ring protons | δ 1.2 - 3.0 ppm (complex multiplets) | |
| Hydroxyl proton (-OH) | Variable, δ 1.5 - 4.0 ppm | |
| ¹³C NMR | Aromatic C-F | δ 160 - 164 ppm (doublet, ¹JCF ≈ 245 Hz) |
| Aromatic C-ipso | δ 138 - 142 ppm | |
| Aromatic C-H | δ 115 - 130 ppm | |
| Carbinol carbon (-CHOH) | δ 70 - 78 ppm | |
| Piperidine carbons | δ 25 - 50 ppm | |
| IR Spectroscopy | O-H stretch (alcohol) | 3200 - 3600 cm⁻¹ (broad) |
| N-H stretch (amine) | 3100 - 3500 cm⁻¹ (medium) | |
| C-H stretch (aromatic, aliphatic) | 2850 - 3100 cm⁻¹ | |
| C-F stretch | 1150 - 1250 cm⁻¹ (strong) | |
| C-O stretch | 1000 - 1100 cm⁻¹ (strong) | |
| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z 209 |
| Key Fragment | m/z 110 (loss of fluorophenyl) | |
| Key Fragment | m/z 99 (piperidin-4-yl-methanol fragment) |
Synthesis and Purification
The synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanol is typically achieved via nucleophilic addition to a carbonyl group. The choice of starting materials and protecting group strategy is critical for achieving high yield and purity.
Retrosynthetic Analysis & Recommended Protocol
A robust and common method for constructing this molecule is the Grignard reaction. This involves the addition of a 4-fluorophenylmagnesium bromide Grignard reagent to an N-protected piperidin-4-carboxaldehyde. The N-protection is crucial to prevent the acidic N-H proton from quenching the highly basic Grignard reagent. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and its facile removal under acidic conditions.
Experimental Workflow: Grignard Synthesis
Detailed Step-by-Step Methodology:
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Protection and Oxidation (Preparation of Aldehyde):
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Rationale: The commercially available 4-piperidinemethanol must first be N-protected to prevent side reactions.[4] Subsequent oxidation of the primary alcohol yields the key aldehyde intermediate. Dess-Martin periodinane is often preferred for its mild conditions and high efficiency.
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Protocol:
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Dissolve 4-piperidinemethanol (1.0 eq) in a suitable solvent like dichloromethane (DCM).
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Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq). Stir at room temperature until TLC analysis confirms the consumption of starting material.
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Work up the reaction to isolate N-Boc-4-piperidinemethanol.
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Dissolve the protected alcohol in DCM and cool to 0 °C.
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Slowly add Dess-Martin periodinane (1.2 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with a saturated solution of sodium thiosulfate. Extract with DCM, dry over MgSO₄, and concentrate to yield the crude N-Boc-piperidin-4-carboxaldehyde.
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-
-
Grignard Reaction and Deprotection:
-
Rationale: The core C-C bond is formed by the nucleophilic attack of the Grignard reagent on the aldehyde. Anhydrous conditions are paramount to the success of this step. The final deprotection step unmasks the piperidine nitrogen.
-
Protocol:
-
Prepare the Grignard reagent by adding 1-bromo-4-fluorobenzene (1.5 eq) to magnesium turnings in anhydrous THF under a nitrogen atmosphere.
-
Cool the Grignard solution to 0 °C and slowly add a solution of N-Boc-piperidin-4-carboxaldehyde (1.0 eq) in anhydrous THF.
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After the addition is complete, stir for 1-2 hours, allowing the reaction to warm to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate under reduced pressure.
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Purify the intermediate N-Boc protected product via flash column chromatography.
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Dissolve the purified intermediate in a 4M solution of HCl in 1,4-dioxane and stir for 2-3 hours at room temperature.
-
Concentrate the solvent in vacuo to yield the hydrochloride salt of the final product, which can be neutralized with a base if the free base is desired.
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Applications in Drug Development
The title compound is not typically a final drug product but rather a high-value intermediate. Its structural motifs are found in a wide array of bioactive molecules.
Role as a Versatile Scaffold
The (4-fluorophenyl) and piperidine-4-methanol components form a rigid, three-dimensional scaffold that is ideal for positioning other functional groups to interact with biological targets.
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CNS Agents: The piperidine ring is a common feature in centrally acting agents, as it can be modified to tune blood-brain barrier permeability. The fluorophenyl group is present in numerous antipsychotics and antidepressants, such as the selective serotonin reuptake inhibitor (SSRI) Paroxetine.
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Linker Technology in PROTACs: Rigid piperidine-based structures are increasingly used as linkers in Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific proteins. The linker's rigidity and geometry are critical for correctly orienting the two ends of the PROTAC to form a stable ternary complex between the target protein and an E3 ligase, making scaffolds like this highly valuable.
Safety, Handling, and Storage
As with all laboratory chemicals, (4-Fluorophenyl)(piperidin-4-yl)methanol and its precursors should be handled with appropriate care. The hazard profile is generally representative of substituted aminophenols.
GHS Hazard Classification
Based on data from structurally related compounds, the following hazards are anticipated:
| Hazard Type | GHS Statement | Source |
| Acute Toxicity | H302: Harmful if swallowed. | [1][5] |
| Skin Irritation | H315: Causes skin irritation. | [6] |
| Eye Damage | H318 / H319: Causes serious eye damage/irritation. | [5][6] |
| Respiratory Irritation | H335: May cause respiratory irritation. | [1] |
| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects. | [5][7] |
Recommended Handling and Storage
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[6][7]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid breathing dust or vapors. Wash hands thoroughly after handling.[7]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from strong oxidizing agents and strong acids.[7]
Conclusion
(4-Fluorophenyl)(piperidin-4-yl)methanol is a strategically designed chemical intermediate with significant value for the pharmaceutical industry. Its constituent parts—the proven piperidine scaffold, the metabolically stable fluorophenyl ring, and the synthetically versatile alcohol handle—provide a powerful platform for the development of novel therapeutics. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for researchers aiming to leverage this scaffold in the design of next-generation medicines, from CNS agents to advanced protein degraders.
References
- Fisher Scientific. (-)-Trans-(4-(4-fluorophenyl)-1-methyl-3-piperidyl)methanol Safety Data Sheet. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC383030010&productDescription=]
- ChemBK. 4-Hydroxy Piperidine - Physico-chemical Properties. [URL: https://www.chembk.com/en/chem/4-Hydroxy-Piperidine]
- PubChem. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2734218]
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- Cayman Chemical. N-phenylpiperidin-4-amine Safety Data Sheet. [URL: https://www.caymanchem.com/msdss/14515m.pdf]
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- Sigma-Aldrich. (4-(Piperidin-4-yl)phenyl)methanol hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/900220]
- Fisher Scientific. 4-Piperidinemethanol Safety Data Sheet. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC159490050]
- Enamine. Safety Data Sheet for a related piperidine derivative. [URL: https://www.enamine.net/sds/EN300-34301.pdf]
- ECHEMI. alpha,alpha-bis-(4-Fluorophenyl)piperidine-4-methanol. [URL: https://www.echemi.com/products/60284-98-2.html]
- Benchchem. (4-Fluoropiperidin-4-YL)methanol. [URL: https://www.benchchem.com/product/b910011]
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- Royal Society of Chemistry. Synthesis of Donepezil-based reactivators. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlehtml/2017/ra/c7ra09459a]
- Sigma-Aldrich. PAROXETINE HYDROCHLORIDE PIPERIDINEMETHANOL ANALOG. [URL: https://www.sigmaaldrich.com/US/en/product/sial/ph013433]
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